Nurr1 agonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

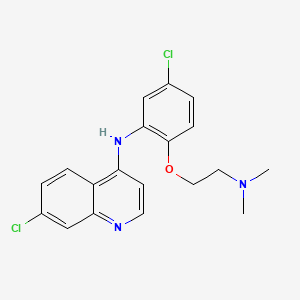

Molecular Formula |

C19H19Cl2N3O |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

7-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]quinolin-4-amine |

InChI |

InChI=1S/C19H19Cl2N3O/c1-24(2)9-10-25-19-6-4-14(21)12-18(19)23-16-7-8-22-17-11-13(20)3-5-15(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) |

InChI Key |

SBRFKGNOALKLFA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)Cl)NC2=C3C=CC(=CC3=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nurr1 Agonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor related 1 (Nurr1, also known as NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its dysfunction is strongly implicated in the pathogenesis of Parkinson's disease (PD). Nurr1 agonists, small molecules that enhance the activity of this orphan nuclear receptor, have emerged as a promising therapeutic strategy for neurodegenerative diseases. This technical guide provides an in-depth exploration of the mechanism of action of Nurr1 agonists, with a specific focus on "Nurr1 agonist 6" (also referred to as compound 13), a potent synthetic agonist. We will detail its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.

Introduction to Nurr1 and its Agonists

Nurr1 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified, though some molecules like dopamine metabolites and prostaglandins have been suggested to modulate its activity.[1] It plays a dual role crucial for the health of dopaminergic neurons: promoting the expression of genes essential for dopamine synthesis and function, and suppressing neuroinflammatory processes in glial cells.[2][3]

The discovery of small molecules that can directly bind to and activate Nurr1 has opened new avenues for therapeutic intervention in PD. These agonists typically interact with the ligand-binding domain (LBD) of Nurr1, enhancing its transcriptional activity.[2][3] Several classes of Nurr1 agonists have been identified, with many, including amodiaquine and its derivatives, sharing a 4-amino-7-chloroquinoline scaffold.

This compound (Compound 13)

"this compound," also known as compound 13, is a synthetic Nurr1 agonist derived from the natural ligand dihydroxyindole. Its chemical name is 5-Chloro-N-{5-chloro-2-[2-(dimethylamino)ethoxy]phenyl}-1H-indole-6-carboxamide.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant compounds for comparison.

Table 1: Binding Affinity and Potency of Nurr1 Agonists

| Compound | Kd (µM) | EC50 (µM) | Cell Line for EC50 | Reference |

| This compound (compound 13) | 1.5 | 3 | HEK293T | **** |

| Amodiaquine (AQ) | - | ~20 | SK-N-BE(2)C | |

| Chloroquine (CQ) | 0.27 | ~50 | SK-N-BE(2)C | |

| SA00025 | - | 0.0025 | HEK293 | |

| Compound 29 (vidofludimus derivative) | 0.3 | 0.11 | - | |

| Compound 36 | 0.17 | 0.09 | - |

Table 2: In Vivo Efficacy of Nurr1 Agonists in a Parkinson's Disease Model

| Compound | Animal Model | Key Finding | Reference |

| Amodiaquine (AQ) | 6-OHDA-lesioned rats | Significantly improved behavioral deficits and spared TH+ neurons. | |

| SA00025 | 6-OHDA-lesioned rats primed with poly(I:C) | Provided partial neuroprotection and reduced microglial activation. |

Core Mechanism of Action: A Dual Approach

The therapeutic potential of this compound and similar compounds stems from their ability to modulate two critical pathways implicated in Parkinson's disease: dopaminergic gene expression and neuroinflammation.

Enhancement of Dopaminergic Neuron Function

Nurr1 agonists directly bind to the ligand-binding domain of Nurr1. This binding event induces a conformational change in the receptor, enhancing its ability to recruit coactivators and initiate the transcription of its target genes. These target genes are essential for the dopaminergic phenotype, including:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.

-

Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles.

-

Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.

-

Aromatic L-amino acid decarboxylase (AADC): The final enzyme in the dopamine synthesis pathway.

-

c-Ret: The receptor for glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for dopaminergic neurons.

By upregulating these genes, Nurr1 agonists can enhance dopamine production, storage, and release, thereby supporting the function and survival of dopaminergic neurons.

Suppression of Neuroinflammation

In addition to its role in neurons, Nurr1 is a key regulator of the inflammatory response in microglia and astrocytes. In these glial cells, activated Nurr1 can transrepress the expression of pro-inflammatory genes. This is achieved through an interaction with the NF-κB signaling pathway. Nurr1 can interfere with the activity of the p65 subunit of NF-κB, a master regulator of inflammation, thereby preventing the transcription of genes encoding inflammatory mediators such as TNF-α and IL-1β.

Nurr1 agonists enhance this anti-inflammatory function, leading to a reduction in the production of neurotoxic factors by activated glia. This creates a more favorable microenvironment for the survival of dopaminergic neurons.

Involvement of the p38 MAPK Signaling Pathway

Studies with the Nurr1 agonist amodiaquine have revealed the involvement of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Amodiaquine treatment leads to an increase in the phosphorylation of p38 MAPK, which is associated with the upregulation of tyrosine hydroxylase. Conversely, the PI3K/Akt signaling pathway does not appear to be a primary mediator of the neuroprotective effects of this class of Nurr1 agonists.

Experimental Protocols

The characterization of this compound and similar compounds relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Gal4 Hybrid Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Nurr1 ligand-binding domain.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

-

Plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 binding sites (e.g., pFR-Luc).

-

An expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the human Nurr1 LBD.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Transfect the cells with the three plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing the test compound at various concentrations.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the fold activation of the Nurr1 LBD by the compound. EC50 values are determined from the dose-response curves.

In Vitro Neuroprotection Assay using 6-OHDA

This assay assesses the ability of a compound to protect dopaminergic neurons from a neurotoxin.

-

Cell Culture: Primary mesencephalic neuron cultures are prepared from embryonic day 14-16 rat or mouse brains.

-

Procedure:

-

Plate the dissociated mesencephalic cells on coated coverslips.

-

After several days in culture to allow for neuronal differentiation, treat the cells with the Nurr1 agonist for a specified period (e.g., 24 hours).

-

Expose the cultures to 6-hydroxydopamine (6-OHDA) to induce selective dopaminergic neuron death.

-

After the toxin exposure, fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

-

Data Analysis: The number of surviving TH-positive neurons is counted in treated versus untreated cultures to determine the neuroprotective effect of the agonist.

In Vivo 6-OHDA Rat Model of Parkinson's Disease

This animal model is used to evaluate the in vivo efficacy of Nurr1 agonists.

-

Animals: Adult male Sprague-Dawley rats are typically used.

-

Procedure:

-

Administer the Nurr1 agonist or vehicle to the rats for a predefined period (e.g., daily for two weeks), starting before the lesioning.

-

Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.

-

After a recovery period, assess motor deficits using behavioral tests such as the amphetamine-induced rotation test.

-

At the end of the experiment, sacrifice the animals and perfuse the brains.

-

Process the brains for immunohistochemical analysis of TH-positive neurons in the substantia nigra and fibers in the striatum.

-

-

Data Analysis: Behavioral data is analyzed to determine the effect of the agonist on motor function. Stereological counting of TH-positive neurons is performed to quantify the extent of neuroprotection.

Conclusion

This compound and other related compounds represent a promising, mechanism-based therapeutic strategy for Parkinson's disease. Their dual mechanism of action, involving both the enhancement of dopaminergic neuron function and the suppression of neuroinflammation, addresses two key pathological features of the disease. The continued development and characterization of potent and selective Nurr1 agonists, using the experimental approaches outlined in this guide, will be crucial for translating this promising therapeutic concept into clinical reality.

References

- 1. Effects of 6-hydroxydopamine on primary cultures of substantia nigra: specific damage to dopamine neurons and the impact of glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Nurr1 agonist 6 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Nurr1 Agonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2, NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its involvement in neuroprotective and anti-inflammatory pathways has positioned it as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1][3][4] Historically considered a "ligand-independent" orphan receptor due to its crystal structure lacking a conventional ligand-binding pocket, recent studies have demonstrated that the pocket is dynamic and can be targeted by small molecules. This guide provides a detailed overview of the structure-activity relationships (SAR) for several classes of Nurr1 agonists, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental workflows.

Nurr1 as a Therapeutic Target

Nurr1 is essential for the expression of genes critical to the dopaminergic phenotype, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and the vesicular monoamine transporter 2 (VMAT2). It exerts its function as a monomer binding to the NGFI-B response element (NBRE), as a homodimer, or as a heterodimer with the Retinoid X Receptor (RXR) on a DR5 response element. Activation of Nurr1 not only supports dopaminergic neuron function but also suppresses the expression of pro-inflammatory genes in microglia and astrocytes, offering a dual mechanism of action for neuroprotection. The development of small molecule agonists for Nurr1 has been a key focus for therapeutic intervention in Parkinson's disease and other neurodegenerative conditions.

The Nurr1 Signaling Pathway

Nurr1 signaling is integral to neuronal health. As a transcription factor, it directly regulates a suite of genes essential for dopaminergic function and survival. Its activity can be modulated through direct ligand binding or through its partnership with RXR, which opens an avenue for allosteric modulation.

Figure 1: Simplified Nurr1 signaling pathway.

Structure-Activity Relationship (SAR) of Nurr1 Agonists

Several distinct chemical scaffolds have been identified that activate Nurr1. The SAR for these classes provides critical insights for the rational design of novel, potent, and selective agonists.

Amodiaquine (4-Amino-7-Chloroquinoline) Analogs

The antimalarial drug amodiaquine (AQ) was one of the first identified direct Nurr1 agonists. Studies have shown that the 4-amino-7-chloroquinoline scaffold is crucial for its activity. Subsequent medicinal chemistry efforts have focused on replacing the hepatotoxic aminophenol moiety while optimizing potency.

Key SAR Insights:

-

Scaffold Hopping: Replacing the quinoline core with an 8-chloro-2-methylimidazo[1,2-a]pyridin-3-amine scaffold maintained and improved activity.

-

Fragment Growing: Systematic extension of substituents at various positions of the new scaffold led to significant gains in potency. For example, adding a 3,4-dichlorophenyl group at the 2-position of the imidazopyridine core enhanced affinity.

-

Side Chain Optimization: Replacing the aminophenol portion of AQ with motifs like 5-(4-(dimethylamino)phenyl)furan-2-carboxamide resulted in agonists with nanomolar potency.

| Compound Reference | Scaffold Base | Key Substitutions | EC50 (µM) | Kd (µM) | Source |

| Amodiaquine (AQ) | 4-Amino-7-chloroquinoline | N.A. | ~20 | N.A. | |

| Chloroquine (CQ) | 4-Amino-7-chloroquinoline | N.A. | >30 | N.A. | |

| Compound 24 | Imidazo[1,2-a]pyridine | 2-(3,4-dichlorophenyl) | 0.4 | 0.7 | |

| Compound 36 | Imidazo[1,2-a]pyridine | 3-(5-(4-(dimethylamino)phenyl)furan-2-carboxamide) | 0.094 | 0.17 | |

| Compound 37 | Imidazo[1,2-a]pyridine | Fused features of 24 and 36 | 0.04 | 0.08 |

Vidofludimus-Derived Agonists

The DHODH inhibitor vidofludimus was discovered to have off-target Nurr1 agonist activity. This scaffold features a central N-phenyl amide, a cyclopentene carboxylic acid motif, and a terminal alkoxyphenyl group. SAR studies aimed to enhance Nurr1 potency while reducing DHODH inhibition.

Key SAR Insights:

-

The central scaffold was generally favored, with minor modifications leading to loss of potency.

-

Replacing the carboxylic acid with bioisosteres like tetrazoles was a successful strategy to improve selectivity over DHODH.

-

Small alkyl ethers (e.g., methoxy, isopropoxy) on the terminal phenyl ring were preferred for potent and selective agonism.

| Compound Reference | Scaffold Base | Key Modifications | Nurr1 EC50 (µM) | DHODH IC50 (µM) | Source |

| Vidofludimus (1) | Cyclopentene Carboxamide | N.A. | 0.4 | 0.13 | |

| Compound 19 | Cyclopentene Carboxamide | ortho-substituted alkoxyphenyl | 0.7 | 0.18 | |

| Compound 25 | Cyclopentene Carboxamide | Isopropylether on phenyl ring | 0.13 | 1.1 | |

| Compound 29 | Tetrazole Bioisostere | Optimized Tetrazole-based | 0.11 | >10 |

Dihydroxyindole (DHI) Analogs

The dopamine metabolite 5,6-dihydroxyindole (DHI) was identified as a potential endogenous ligand that covalently binds to Cys566 in the Nurr1 ligand-binding domain. While DHI itself is reactive and a weak agonist, it serves as a valuable template for structure-guided design.

Key SAR Insights:

-

In silico screening of DHI analogs identified novel scaffolds that bind to the surface region near helix 12.

-

Systematic exploration of a 5-chloroindole-6-carboxamide scaffold, designed as a DHI mimetic, led to the first high-affinity ligands for the DHI binding site.

-

The addition of an AQ-hybrid motif to the DHI descendant scaffold demonstrated additive effects, suggesting multiple druggable sites on the receptor.

| Compound Reference | Scaffold Base | Key Modifications | EC50 (µM) | Kd (µM) | Source |

| DHI (2a) | Dihydroxyindole | N.A. | ~10-20 | N.A. | |

| Compound 5o | DHI Descendant | Amide-linked indole | 3 | 0.5 | |

| Compound 13 | DHI Descendant | AQ-hybrid motif | 4 | N.A. | |

| Optimized DHI Mimetic | 5-Chloroindole-6-carboxamide | Optimized side chains | N.A. | 0.08 - 0.12 |

Experimental Protocols

The discovery and characterization of Nurr1 agonists rely on a series of well-established assays. Below are detailed methodologies for key experiments.

General Workflow for Nurr1 Agonist Discovery

The process typically begins with a high-throughput screen to identify initial hits, followed by rigorous validation of on-target activity, and finally, characterization in cellular and in vivo models.

Figure 2: Typical workflow for Nurr1 agonist development.

Gal4 Hybrid Reporter Gene Assay

This is the most common primary screening assay to measure the transcriptional activation of the Nurr1 ligand-binding domain (LBD).

-

Principle: A chimeric receptor is constructed by fusing the Nurr1-LBD to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS). Agonist binding to the Nurr1-LBD activates transcription, leading to luciferase production, which is quantified by luminescence.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are seeded in 96-well plates and transiently transfected using a lipid-based reagent (e.g., Lipofectamine). Plasmids include the Gal4-Nurr1 LBD expression vector, the UAS-luciferase reporter vector, and a control vector (e.g., pRL-SV40 expressing Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compounds at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Lysis and Luminescence Measurement: After another 24 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and the Nurr1 protein.

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the purified Nurr1-LBD protein in the sample cell of a microcalorimeter. The heat released or absorbed is measured after each injection.

-

Protein Expression and Purification: The human Nurr1-LBD is typically expressed as a recombinant protein in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

ITC Experiment: The purified Nurr1-LBD protein (e.g., 10-20 µM) is placed in the sample cell, and the agonist compound (e.g., 100-200 µM) is loaded into the injection syringe. Both are in an identical buffer (e.g., PBS or HEPES). The experiment consists of a series of small injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm, which plots the heat change against the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters Kd, n, and ΔH.

Cellular Target Engagement Assay (qRT-PCR)

This assay confirms that a Nurr1 agonist can induce the expression of known Nurr1 target genes in a relevant cellular context (e.g., astrocytes, neuronal cell lines).

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the change in mRNA levels of Nurr1 target genes (e.g., TH, VMAT2, DAT) following treatment with an agonist.

-

Cell Culture and Treatment: A Nurr1-expressing cell line (e.g., T98G human astrocytes or N27 rat dopaminergic cells) is treated with the agonist at various concentrations for a specified time (e.g., 24-48 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). The RNA quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often using the ΔΔCt method. The results are expressed as fold change in mRNA expression compared to vehicle-treated cells.

Conclusion and Future Directions

The development of potent, selective, and brain-penetrant Nurr1 agonists represents a highly promising strategy for disease modification in Parkinson's disease and other neurodegenerative disorders. The SAR landscape has evolved from initial hits like amodiaquine to rationally designed molecules with nanomolar potency derived from multiple chemical scaffolds. The discovery of distinct druggable sites on the Nurr1 protein, such as the canonical pocket and the DHI-binding site, opens new avenues for developing agonists with potentially different mechanisms of action or for combination therapies. Future efforts will likely focus on improving the pharmacokinetic and pharmacodynamic properties of current lead compounds to advance them into clinical trials, further validating Nurr1 as a transformative therapeutic target.

References

A Technical Guide to the Binding Affinity of Nurr1 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinities of several key synthetic agonists to the nuclear receptor-related 1 protein (Nurr1), a critical transcription factor implicated in the development, maintenance, and survival of dopaminergic neurons. As a promising therapeutic target for neurodegenerative conditions like Parkinson's disease, understanding the quantitative interaction between Nurr1 and its activating ligands is paramount for the development of novel therapeutics. This document summarizes binding affinity data, details the experimental protocols used for their determination, and provides visualizations of relevant biological and experimental processes.

Quantitative Binding Affinity Data

The binding affinities of various Nurr1 agonists have been characterized using multiple biophysical techniques. The dissociation constant (Kd) and the inhibition constant (Ki) are key metrics for quantifying the strength of the interaction between a ligand and the Nurr1 protein. The data for several well-characterized agonists are summarized below.

| Compound Name/Reference | Binding Affinity (Kd) | Binding Affinity (Ki) | Method | Source |

| Compound 13 | 1.5 µM | - | Isothermal Titration Calorimetry (ITC) | [1][2] |

| Compound 29 | 0.3 µM | - | Isothermal Titration Calorimetry (ITC) | [3][4] |

| Compound 36 | 0.17 µM | - | Isothermal Titration Calorimetry (ITC) | [5] |

| Compound 37 | 0.08 µM | - | Isothermal Titration Calorimetry (ITC) | |

| Compound 5o | 0.5 µM | - | Isothermal Titration Calorimetry (ITC) | |

| Amodiaquine (AQ) | - | 246 nM | Radioligand Binding Assay | |

| Chloroquine (CQ) | - | 88 nM | Radioligand Binding Assay | |

| [3H]-CQ | 0.27 µM | - | Radioligand Binding Assay |

Experimental Protocols

The determination of binding affinity is a critical step in drug discovery. The following are detailed methodologies for the key experiments cited in the table above.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

-

Sample Preparation: The Nurr1 Ligand Binding Domain (LBD) is expressed and purified. Both the protein and the agonist compound are dialyzed against the same buffer (e.g., 20 mM potassium phosphate pH 7.4, 50 mM KCl, 5 mM TCEP) to minimize heat changes due to buffer mismatch. The concentrations of the protein and ligand are precisely determined.

-

ITC Instrument Setup: The experiment is typically conducted at 25°C. The sample cell is filled with a solution of the Nurr1 LBD (e.g., 15 µM), and the injection syringe is loaded with the agonist solution (e.g., 100 µM).

-

Titration: A series of small, precise injections of the agonist solution are made into the sample cell containing the Nurr1 LBD. The heat change after each injection is measured relative to a reference cell.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Radioligand Binding Assay

This technique is used to study the interaction between a receptor and a ligand by using a radioactively labeled ligand (radioligand). Competition binding assays, a common format, are used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radioligand from the receptor.

Methodology:

-

Membrane Preparation: The Nurr1-LBD protein is prepared and incubated with a radioligand, for example, [3H]-Chloroquine ([3H]-CQ).

-

Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., amodiaquine or chloroquine) are incubated with the Nurr1-LBD and a fixed concentration of the radioligand ([3H]-CQ).

-

Separation and Detection: After incubation, the bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters that trap the protein-ligand complex. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Visualizations

Nurr1 Signaling Pathway

Nurr1 functions as a transcription factor that can be activated by agonist binding. This simplified diagram illustrates the general mechanism of Nurr1 activation and its subsequent effect on gene expression.

Caption: Simplified Nurr1 signaling pathway.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

This diagram outlines the key steps involved in determining the binding affinity of a Nurr1 agonist using Isothermal Titration Calorimetry.

Caption: Workflow for ITC binding affinity determination.

References

- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

Nurr1 Agonist Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nurr1 (Nuclear receptor related 1 protein, NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of midbrain dopaminergic neurons. Its dysfunction has been implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. As a ligand-activated transcription factor, Nurr1 represents a promising therapeutic target. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Nurr1 agonists, presenting quantitative data for agonist activity, detailed experimental protocols for key assays, and visualizations of the signaling cascades.

Dopaminergic Neurotransmission Pathway

Nurr1 is a master regulator of the dopaminergic phenotype. Agonist activation of Nurr1 directly upregulates the expression of genes essential for dopamine synthesis, packaging, and reuptake. This pathway is fundamental to restoring and maintaining dopamine homeostasis in pathological conditions.

Key target genes in this pathway include:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.

-

Aromatic L-amino Acid Decarboxylase (AADC): Catalyzes the conversion of L-DOPA to dopamine.[1]

-

Vesicular Monoamine Transporter 2 (VMAT2): Packages dopamine into synaptic vesicles.[1]

-

Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.[1]

Quantitative Data: Nurr1 Agonist Activity on Dopaminergic Gene Expression

| Agonist | Assay System | Target Gene(s) | EC50 / Activity | Reference |

| Amodiaquine | Nurr1 LBD-based reporter assay | Luciferase | ~20 µM | [1] |

| Chloroquine | Nurr1 LBD-based reporter assay | Luciferase | ~50 µM | [1] |

| 4A7C-301 | Full-length Nurr1 reporter assay | Luciferase | 7-8 µM | |

| SA00025 | HEK293 cells with full-length human Nurr1 | Nurr1-dependent transcription | 2.5 nM |

digraph "Dopaminergic_Neurotransmission_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes Nurr1_Agonist [label="Nurr1 Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nurr1 [label="Nurr1", fillcolor="#FBBC05", fontcolor="#202124"]; NBRE [label="NBRE\n(Nurr1 Binding Response Element)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaminergic_Genes [label="Dopaminergic\nGene Transcription", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TH[label="TH", fillcolor="#34A853", fontcolor="#FFFFFF"]; AADC [label="AADC", fillcolor="#34A853", fontcolor="#FFFFFF"]; VMAT2 [label="VMAT2", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAT [label="DAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dopamine_Homeostasis [label="Dopamine Homeostasis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nurr1_Agonist -> Nurr1 [label="Activates"]; Nurr1 -> NBRE [label="Binds"]; NBRE -> Dopaminergic_Genes [label="Initiates"]; Dopaminergic_Genes -> TH; Dopaminergic_Genes -> AADC; Dopaminergic_Genes -> VMAT2; Dopaminergic_Genes -> DAT; {TH, AADC, VMAT2, DAT} -> Dopamine_Homeostasis [arrowhead=none]; }

Anti-Inflammatory Pathway in Glia

In glial cells such as microglia and astrocytes, Nurr1 functions as a negative regulator of inflammation. Nurr1 agonists can suppress the expression of pro-inflammatory genes by inhibiting the NF-κB signaling pathway. This is achieved through a process of transrepression, where Nurr1 recruits a corepressor complex to NF-κB target promoters.

The key steps in this pathway are:

-

Inflammatory stimuli (e.g., LPS) activate the NF-κB pathway, leading to the translocation of the p65 subunit to the nucleus.

-

Nurr1 is recruited to NF-κB-p65 on the promoters of inflammatory genes.

-

Nurr1 then recruits the CoREST (Corepressor for RE1-Silencing Transcription factor) complex.

-

The Nurr1/CoREST complex mediates the clearance of NF-κB-p65, leading to the repression of pro-inflammatory gene transcription.

Quantitative Data: Nurr1 Agonist-Mediated Anti-inflammatory Effects

| Agonist | Assay System | Effect | Concentration | Reference |

| C-DIM12 | LPS-stimulated GM-MDMs | Increased PPARγ protein levels | Not specified | |

| Simvastatin | Astrocytes | Anti-inflammatory effects (abrogated by Nurr1 knockdown) | Not specified |

digraph "Anti_Inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; p65 [label="p65", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene Promoters", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Activation [label="Pro-inflammatory Gene\nTranscription", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nurr1_Agonist [label="Nurr1 Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nurr1 [label="Nurr1", fillcolor="#FBBC05", fontcolor="#202124"]; CoREST [label="CoREST Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription_Repression [label="Transcriptional Repression", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimulus -> NFkB_Activation; NFkB_Activation -> p65 [label="Translocates to nucleus"]; p65 -> Inflammatory_Genes [label="Binds"]; Inflammatory_Genes -> Transcription_Activation; Nurr1_Agonist -> Nurr1 [label="Activates"]; Nurr1 -> Inflammatory_Genes [label="Recruited by p65"]; Nurr1 -> CoREST [label="Recruits"]; CoREST -> Inflammatory_Genes [label="Represses"]; Inflammatory_Genes -> Transcription_Repression [style=dashed]; }

GDNF/RET Signaling Pathway

Glial cell line-derived neurotrophic factor (GDNF) is a potent survival factor for dopaminergic neurons. Its effects are mediated through the RET (rearranged during transfection) receptor tyrosine kinase. Nurr1 is a key transcriptional regulator of the Ret gene. Therefore, Nurr1 agonists can enhance the neuroprotective effects of GDNF by upregulating the expression of its receptor.

Quantitative Data: Nurr1 Agonist Effect on RET Signaling

| Agonist | Assay System | Effect | Concentration | Reference |

| Bexarotene (RXR ligand) | In vitro vMB cultures | Restored GDNF-induced phosphorylation of S6 kinase | Not specified |

digraph "GDNF_RET_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes Nurr1_Agonist [label="Nurr1 Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nurr1 [label="Nurr1", fillcolor="#FBBC05", fontcolor="#202124"]; Ret_Gene [label="Ret Gene Promoter", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RET_Expression [label="RET Receptor Expression", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RET_Receptor [label="RET Receptor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GDNF [label="GDNF", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Survival\nSignaling", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Nurr1_Agonist -> Nurr1 [label="Activates"]; Nurr1 -> Ret_Gene [label="Binds & Activates"]; Ret_Gene -> RET_Expression; RET_Expression -> RET_Receptor; GDNF -> RET_Receptor [label="Binds"]; RET_Receptor -> Downstream_Signaling [label="Activates"]; }

Pitx3-Mediated Transcriptional Regulation

The transcriptional activity of Nurr1 is significantly enhanced through its interaction with the homeobox transcription factor Pitx3. In the absence of Pitx3, Nurr1 is held in a repressed state by the silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) corepressor. The recruitment of Pitx3 to Nurr1-bound promoters displaces SMRT, allowing for robust transcriptional activation of target genes. Furthermore, Nurr1 directly regulates the expression of Pitx3.

Mitochondrial Biogenesis and Function Pathway

Recent evidence indicates that Nurr1 plays a crucial role in maintaining mitochondrial homeostasis. It regulates the expression of a significant number of nuclear-encoded mitochondrial genes, particularly those involved in the oxidative phosphorylation (OXPHOS) system and mitochondrial ribosomes. This suggests that Nurr1 agonists could potentially mitigate mitochondrial dysfunction, a key pathological feature of several neurodegenerative diseases.

MAPK (ERK) Signaling Pathway

The transcriptional activity of Nurr1 is also subject to post-translational modification by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, Extracellular signal-regulated kinases (ERK) have been shown to phosphorylate Nurr1, thereby enhancing its transcriptional activity. This indicates that the cellular context and the activity of other signaling pathways can influence the efficacy of Nurr1 agonists.

Experimental Protocols

A. Chromatin Immunoprecipitation (ChIP-seq) Protocol for Nurr1

This protocol is adapted from standard ChIP-seq procedures and is suitable for identifying Nurr1 binding sites across the genome.

1. Cell Cross-linking and Harvesting:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation. The cell pellet can be stored at -80°C.

2. Chromatin Preparation and Sonication:

-

Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-Nurr1 antibody or a control IgG overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol (e.g., Illumina).

B. Luciferase Reporter Assay for Nurr1 Transcriptional Activity

This assay is used to quantify the ability of Nurr1 agonists to activate transcription from a specific promoter.

1. Plasmid Constructs:

-

Reporter Plasmid: A luciferase reporter vector (e.g., pGL3) containing a promoter with Nurr1 binding elements (NBREs).

-

Expression Plasmid: A vector (e.g., pcDNA3.1) for overexpressing full-length Nurr1.

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or SH-SY5Y) in a 24- or 96-well plate.

-

Transfect the cells with the reporter, expression, and control plasmids using a suitable transfection reagent.

3. Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing the Nurr1 agonist at various concentrations or a vehicle control.

-

Incubate for an additional 18-24 hours.

4. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.

-

Measure the Renilla luciferase activity for normalization.

5. Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Plot the fold induction relative to the vehicle control against the agonist concentration to determine the EC50 value.

C. Western Blotting for Nurr1 Signaling Pathway Proteins

This protocol is used to detect changes in the protein levels of Nurr1 and its downstream targets.

1. Cell Lysis and Protein Quantification:

-

Treat cells with the Nurr1 agonist as required.

-

Wash cells with PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nurr1, anti-TH, anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

The Pivotal Role of Nurr1 in Dopaminergic Neuron Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor indispensable for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons.[1][2][3] Its dysregulation is strongly implicated in the pathogenesis of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of these neurons.[3][4] This technical guide provides an in-depth overview of the core functions of Nurr1, detailing its molecular mechanisms, key signaling pathways, and transcriptional targets. It summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for investigating Nurr1 function, and presents visual diagrams of its complex interactions, offering a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: Nurr1 as a Master Regulator of Dopaminergic Neuron Fate

Nurr1 is a member of the nuclear receptor superfamily and is predominantly expressed in the central nervous system. It is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons. Genetic deletion of Nurr1 in mice results in the complete absence of mDA neurons, leading to perinatal death. Heterozygous Nurr1-deficient mice exhibit increased vulnerability of dopaminergic neurons to neurotoxins and display age-dependent dopamine dysfunction. Furthermore, reduced Nurr1 expression has been observed in the substantia nigra of Parkinson's disease patients, highlighting its crucial role in neuronal maintenance.

Nurr1 functions as a transcription factor that can bind to DNA as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). This versatility allows it to regulate a wide array of target genes involved in dopamine synthesis, transport, and metabolism, as well as cellular survival and neuroprotection.

Molecular Mechanisms of Nurr1 Action

Transcriptional Regulation of Dopaminergic Genes

Nurr1 is a key transcriptional activator of genes essential for the dopaminergic phenotype. It directly binds to the promoter regions of several critical genes to drive their expression.

Table 1: Key Dopaminergic Target Genes of Nurr1

| Gene | Protein Product | Function in Dopaminergic Neurons | Nurr1 Binding Site | Reference |

| TH | Tyrosine Hydroxylase | Rate-limiting enzyme in dopamine synthesis | NBRE (Nurr1 Binding Response Element) | |

| SLC6A3 | Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft | Indirect regulation | |

| SLC18A2 | Vesicular Monoamine Transporter 2 (VMAT2) | Packaging of dopamine into synaptic vesicles | N/A | |

| DDC | Aromatic L-amino acid Decarboxylase (AADC) | Converts L-DOPA to dopamine | N/A | |

| RET | Ret Proto-Oncogene | Receptor for GDNF, promoting neuronal survival | Independent of NBRE |

Signaling Pathways Modulating Nurr1 Activity

Nurr1 activity is not solely dependent on its expression level but is also modulated by various signaling pathways and protein-protein interactions.

Nurr1 forms a functional heterodimer with the Retinoid X Receptor (RXR). While Nurr1 itself is considered a ligand-independent transcription factor, its activity can be modulated by RXR ligands. Activation of the Nurr1-RXR heterodimer by RXR agonists has been shown to promote the survival of dopaminergic neurons.

The homeodomain transcription factor Pitx3 is another crucial partner for Nurr1. Pitx3 and Nurr1 cooperatively regulate the expression of key dopaminergic genes. In the absence of Pitx3, Nurr1's transcriptional activity can be repressed by the co-repressor SMRT. Pitx3 is thought to displace this co-repressor, allowing for the full transcriptional activation by Nurr1.

Multiple signaling pathways converge on Nurr1 through post-translational modifications, particularly phosphorylation. Mitogen-activated protein kinases (MAPKs) such as ERK2 and ERK5 have been shown to enhance Nurr1's transcriptional activity.

Role in Neuroinflammation

Beyond its role in neuronal development and maintenance, Nurr1 plays a significant role in suppressing neuroinflammation. It is expressed in microglia and astrocytes, where it represses the expression of pro-inflammatory genes. Conditional knockout of Nurr1 in microglia leads to an exacerbated inflammatory response and increased vulnerability of dopaminergic neurons to toxins.

Experimental Data on Nurr1 Function

The following tables summarize key quantitative findings from studies investigating the role of Nurr1 in dopaminergic neuron survival.

Table 2: Effects of Nurr1 Knockdown/Knockout on Dopaminergic Neurons

| Experimental Model | Key Findings | Quantitative Data | Reference |

| Nurr1 knockout mice | Agenesis of midbrain dopaminergic neurons. | Complete loss of TH-positive neurons in the substantia nigra and ventral tegmental area. | |

| Conditional knockout of Nurr1 in mature DA neurons | Progressive loss of striatal dopamine and motor deficits. | ~50% reduction in striatal dopamine levels at 12 weeks post-ablation. | |

| Adeno-associated vector-delivered anti-Nurr1 ribozyme in adult rat substantia nigra | Decreased Nurr1 and RET mRNA expression. | 57.3% decrease in Nurr1 mRNA; 76.9% decrease in RET mRNA. |

Table 3: Effects of Nurr1 Agonists on Dopaminergic Neuron Survival and Function

| Nurr1 Agonist | Experimental Model | Key Findings | Quantitative Data | Reference |

| Amodiaquine and Chloroquine | 6-hydroxydopamine (6-OHDA) lesioned rat model of PD. | Ameliorated behavioral deficits. | Significant improvement in apomorphine-induced rotations. | |

| SA00025 | Inflammation-exacerbated 6-OHDA lesion model in rats. | Partial neuroprotection of dopaminergic neurons. | Significant preservation of TH-positive neurons in the substantia nigra. |

Key Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay to Identify Nurr1 Target Genes

This protocol is designed to identify the direct binding of Nurr1 to the promoter regions of its target genes in dopaminergic cells.

Methodology:

-

Cell Culture and Cross-linking: Culture dopaminergic cells (e.g., SH-SY5Y or primary ventral midbrain neurons) to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-Nurr1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes.

Luciferase Reporter Assay to Assess Nurr1 Transcriptional Activity

This protocol measures the ability of Nurr1 to activate the transcription of a target gene promoter.

Methodology:

-

Plasmid Construction: Clone the promoter region of a putative Nurr1 target gene upstream of a luciferase reporter gene in a suitable vector.

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a neuronal cell line) with the luciferase reporter plasmid, an expression plasmid for Nurr1, and a control plasmid expressing Renilla luciferase (for normalization).

-

Cell Lysis: After 24-48 hours, lyse the cells.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of Nurr1 expression.

Signaling Pathways and Experimental Workflows

Nurr1-Mediated Transcriptional Activation in Dopaminergic Neurons

Caption: Nurr1 signaling pathway in dopaminergic neurons.

Experimental Workflow for ChIP-qPCR

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion and Future Directions

Nurr1 stands out as a highly promising therapeutic target for Parkinson's disease and other disorders involving dopaminergic dysfunction. Its multifaceted role in the development, maintenance, survival, and protection of dopaminergic neurons makes it a central player in neuronal health. The development of small molecule agonists that can modulate Nurr1 activity offers a novel and compelling strategy for neuroprotective therapies. Future research should focus on elucidating the full spectrum of Nurr1's transcriptional network, understanding the precise mechanisms of its regulation by upstream signaling pathways, and advancing the clinical development of Nurr1-targeting compounds. A deeper understanding of Nurr1 biology will undoubtedly pave the way for innovative treatments to combat neurodegenerative diseases.

References

- 1. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Nurr1: A Pivotal Therapeutic Target for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the selective loss of midbrain dopaminergic (mDA) neurons in the substantia nigra pars compacta (SNc).[1] Current treatments are largely symptomatic, focusing on dopamine replacement, and often lose efficacy over time while causing debilitating side effects.[2] This underscores the urgent need for disease-modifying therapies that can slow or halt the neurodegenerative process. The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a highly promising therapeutic target due to its essential, dual role in the development, maintenance, and protection of mDA neurons.[1][2] This technical guide provides a comprehensive overview of Nurr1's function, its implication in PD pathogenesis, therapeutic strategies targeting it, and key experimental methodologies for its study.

The Foundational Role of Nurr1 in Dopaminergic Neuron Biology

Nurr1 is a transcription factor that is indispensable for the development of mDA neurons.[3] Genetic deletion of Nurr1 in mice leads to the complete absence of these neurons, resulting in perinatal death. In mature neurons, Nurr1 is crucial for maintaining the dopaminergic phenotype by regulating a suite of genes essential for dopamine synthesis, transport, and metabolism. Furthermore, Nurr1 plays a critical neuroprotective role by suppressing neuroinflammation.

Evidence linking Nurr1 dysfunction to PD is substantial:

-

Reduced Expression: Postmortem studies have consistently shown that Nurr1 expression is significantly diminished in the SNc of PD patients. This reduction is also observed during normal aging, a major risk factor for PD.

-

Genetic Association: While not a common cause, certain mutations and polymorphisms in the NR4A2 gene have been identified in some familial and sporadic cases of PD.

-

Animal Models: Heterozygous Nurr1-deficient mice exhibit increased vulnerability to neurotoxins and display age-dependent dopaminergic dysfunction, mirroring aspects of early-stage PD. Conditional knockout of Nurr1 in mature dopaminergic neurons or microglia in mice recapitulates key pathological and behavioral features of the disease.

Nurr1 Signaling and Transcriptional Regulation

Nurr1 exerts its effects by controlling the expression of a vast network of genes. Its activity is modulated by upstream signaling pathways and its interaction with other nuclear receptors.

2.1 Upstream Regulation and Signaling Pathways

The expression and function of Nurr1 are controlled by critical developmental signaling pathways. The Sonic hedgehog (Shh) and Wingless-type MMTV integration site family, member 1 (Wnt1) pathways converge to regulate Nurr1 expression, establishing it as a master regulator of mDA neuron identity.

2.2 Dimerization and DNA Binding

As a nuclear receptor, Nurr1 can bind to DNA response elements as a monomer or as a homodimer. Critically, it also forms a heterodimer with the Retinoid X Receptor (RXR). This Nurr1/RXR heterodimer can be activated by RXR-specific ligands (agonists), providing an indirect but powerful mechanism to modulate Nurr1's transcriptional activity. This interaction is a key focus for therapeutic development.

2.3 Downstream Target Genes and Dual Functions

Nurr1's therapeutic potential stems from its dual functions: maintaining neuronal health and suppressing inflammation.

-

In Dopaminergic Neurons: Nurr1 directly activates genes crucial for the dopaminergic phenotype, including Tyrosine Hydroxylase (TH), Aromatic Amino Acid Decarboxylase (AADC), Vesicular Monoamine Transporter 2 (VMAT2), and the Dopamine Transporter (DAT). It also regulates the expression of the Ret proto-oncogene, the signaling receptor for Glial cell line-Derived Neurotrophic Factor (GDNF), thereby promoting neuronal survival. Furthermore, Nurr1 is essential for maintaining mitochondrial function by controlling the expression of nuclear-encoded mitochondrial genes.

-

In Glial Cells (Microglia and Astrocytes): Nurr1 acts as a transcriptional repressor of pro-inflammatory genes. In activated microglia and astrocytes, Nurr1 can suppress the production of neurotoxic factors like TNF-α and IL-1β, thus protecting adjacent dopaminergic neurons from inflammation-induced death.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the link between Nurr1 and PD.

Table 1: Nurr1 Expression Changes in Parkinson's Disease

| Study Population/Model | Tissue/Cell Type | Finding | Fold/Percent Change | Reference |

|---|---|---|---|---|

| PD Patients vs. Healthy Controls | Substantia Nigra | Decreased Nurr1 immunoreactivity | Significantly decreased OD | |

| PD Patients vs. Healthy Controls | Peripheral Blood Lymphocytes (PBLs) | Decreased NURR1 mRNA | 52-61% decrease | |

| PD Patients vs. Neurological Controls | Peripheral Blood Lymphocytes (PBLs) | Decreased NURR1 mRNA | 25-54% decrease | |

| Aged (18 mo) vs. Young (10 wk) Mice | Midbrain Dopaminergic Neurons | Decreased Nurr1 protein levels | Significantly lower | |

| α-synuclein Transgenic Mice vs. Non-Tg | Olfactory Bulb, Midbrain, Spinal Cord | Decreased Nurr1 protein levels | ~57% decrease (in 14-month-old mice) |

| Nurr1 +/- Mice vs. Wild-Type Mice | Substantia Nigra Pars Compacta | Reduced Nurr1 protein expression | 33% reduction | |

Table 2: Efficacy of Nurr1-Targeting Compounds

| Compound | Type | Efficacy (EC₅₀) | Key Finding in PD Models | Reference |

|---|---|---|---|---|

| Amodiaquine / Chloroquine | Direct Nurr1 Agonist | 20–50 µM | Ameliorated behavioral deficits in 6-OHDA rat model. | |

| SA00025 | Nurr1 Agonist | 2.5 nM | Neuroprotective in inflammatory and 6-OHDA PD models. | |

| 4A7C-301 | Optimized Nurr1 Agonist | Not specified | Improved motor and olfactory deficits in MPTP and α-synuclein mouse models. | |

| ATH-399A (HL192) | Nurr1 Activator | Not specified | Preclinical development complete; entering Phase 1 clinical trials. | |

| Bexarotene | RXR Agonist (Nurr1/RXR) | Not specified | Rescued GDNF signaling and regulated Nurr1-related genes. |

| HX600 | Synthetic Nurr1/RXR Agonist | Not specified | Inhibited expression of microglial pro-inflammatory mediators. | |

Therapeutic Strategies Targeting Nurr1

The multifaceted role of Nurr1 makes it an attractive target for disease modification in PD through several distinct strategies.

4.1 Small Molecule Nurr1 Agonists This is the most actively pursued strategy, aiming to directly bind to and activate Nurr1, thereby enhancing both its neuro-supportive and anti-inflammatory functions. High-throughput screening of FDA-approved drug libraries successfully identified the first such compounds, including the antimalarial drugs amodiaquine and chloroquine, which share a 4-amino-7-chloroquinoline scaffold. More potent and brain-penetrant agonists, such as SA00025 and 4A7C-301, have since been developed and have shown robust efficacy in various PD animal models. A significant milestone is the initiation of a Phase 1 clinical trial for the Nurr1 activator ATH-399A (also known as HL192), representing the first-in-human study for this class of drugs.

4.2 Nurr1/RXR Heterodimer Activators Given that Nurr1 lacks a traditional ligand-binding pocket, an alternative approach is to target its heterodimer partner, RXR. Ligands for RXR, such as bexarotene, can activate the Nurr1/RXR complex, promoting the transcription of Nurr1 target genes. This strategy has demonstrated neuroprotective effects in preclinical models.

4.3 Gene Therapy Gene therapy offers a method to restore diminished Nurr1 levels in the aging or diseased brain. Preclinical studies using adeno-associated virus (AAV) vectors to deliver Nurr1, often in combination with Foxa2, into the midbrain of PD mouse models have shown remarkable success. This approach not only increased the density of surviving dopaminergic neurons and the expression of neurotrophic factors but also suppressed neuroinflammation, with protective effects lasting up to one year post-injection.

Key Experimental Protocols and Methodologies

Advancing Nurr1-based therapeutics relies on a range of sophisticated experimental techniques to identify activators, validate targets, and assess efficacy.

5.1 High-Throughput Screening (HTS) for Nurr1 Agonists

-

Objective: To identify small molecules that activate Nurr1's transcriptional function from large compound libraries.

-

Methodology:

-

Cell Line & Reporter Construct: A stable cell line (e.g., HEK293T) is engineered to co-express full-length human Nurr1 and a reporter gene (e.g., luciferase). The reporter gene's expression is driven by a promoter containing multiple copies of a Nurr1-specific DNA binding element (e.g., NBRE).

-

Screening: The engineered cells are plated in multi-well plates (e.g., 384-well) and treated with individual compounds from a chemical library (e.g., FDA-approved drugs).

-

Readout: After an incubation period, a luciferase substrate is added, and luminescence is measured. An increase in luminescence relative to vehicle-treated controls indicates that a compound has activated Nurr1's transcriptional activity.

-

Hit Confirmation & Dose-Response: Positive "hits" are re-tested to confirm activity. Dose-response curves are then generated to determine the potency (EC₅₀) of confirmed compounds.

-

Counter-Screening: To ensure specificity, hit compounds are tested in cells lacking the Nurr1 expression vector to rule out off-target effects on the reporter system.

-

5.2 Conditional Knockout (cKO) Mouse Models

-

Objective: To study the specific function of Nurr1 in a particular cell type (e.g., microglia or mature DA neurons) and at a specific time point, circumventing the perinatal lethality of a full knockout.

-

Methodology:

-

Genetic Engineering: This method utilizes the Cre-LoxP system. One mouse line is generated with LoxP sites flanking a critical exon of the Nurr1 gene (Nurr1fl/fl). A second mouse line expresses Cre recombinase under the control of a cell-type-specific promoter (e.g., Cd11b-Cre for microglia or DAT-Cre for dopaminergic neurons).

-

Breeding: The Nurr1fl/fl mice are crossed with the Cre-expressing mice.

-

Gene Deletion: In the offspring that inherit both the floxed Nurr1 alleles and the Cre transgene, Cre recombinase will be expressed only in the target cell type. The Cre enzyme recognizes the LoxP sites and excises the intervening Nurr1 exon, leading to a cell-type-specific knockout of the gene.

-

Analysis: The resulting cKO mice can be studied for age-dependent pathological changes, increased vulnerability to toxins (e.g., LPS or MPTP), and behavioral deficits.

-

5.3 RNA-Sequencing (RNA-seq) of Laser-Capture Microdissected Neurons

-

Objective: To identify the complete set of genes regulated by Nurr1 in a specific cell population in vivo.

-

Methodology:

-

Tissue Preparation: Brains from Nurr1 cKO mice and control littermates are sectioned. Dopaminergic neurons are identified using immunohistochemistry for Tyrosine Hydroxylase (TH).

-

Laser-Capture Microdissection (LCM): Individual TH-positive neurons from the SNc and VTA are visualized under a microscope and precisely excised using a laser. Several hundred cells are pooled per animal.

-

RNA Extraction & Library Preparation: Total RNA is extracted from the pooled cells, and its quality and quantity are assessed. The RNA is then converted to a cDNA library suitable for next-generation sequencing.

-

Sequencing: The cDNA libraries are sequenced to generate millions of short reads.

-

Bioinformatic Analysis: The sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential expression analysis is then performed to identify genes whose expression is significantly different between the Nurr1-deficient neurons and control neurons. This provides an unbiased, genome-wide profile of Nurr1's target genes.

-

Conclusion and Future Outlook

Nurr1 stands as one of the most compelling molecular targets for the development of disease-modifying therapies for Parkinson's disease. Its integral roles in maintaining dopaminergic neuron function and survival, coupled with its potent anti-inflammatory activity, offer a dual-pronged therapeutic approach. The advancement of potent, brain-penetrant small molecule agonists into clinical trials is a landmark achievement for the field. Future research should continue to focus on optimizing the pharmacological properties of these compounds, exploring combination therapies (e.g., Nurr1 agonists with RXR ligands or neurotrophic factors), and developing robust biomarkers to track target engagement and therapeutic response in patients. The continued elucidation of the complex Nurr1 regulatory network will undoubtedly open new avenues for intervention, bringing the prospect of a therapy that truly alters the course of Parkinson's disease closer to reality.

References

- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nurr1 in Parkinson's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands of the Nurr1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear receptor related-1 protein (Nurr1), also known as NR4A2, is a member of the nuclear receptor superfamily that plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Its critical functions have positioned Nurr1 as a significant therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[1] Unlike classical nuclear receptors, Nurr1 was initially considered an orphan receptor, with its transcriptional activity thought to be ligand-independent. However, a growing body of evidence has identified several endogenous molecules that directly bind to and modulate Nurr1 function, opening new avenues for therapeutic intervention.[4]

This technical guide provides a comprehensive overview of the known endogenous ligands of the Nurr1 receptor. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on ligand binding, experimental protocols for their characterization, and the signaling pathways they influence.

Identified Endogenous Ligands of Nurr1

Several classes of endogenous molecules have been identified as ligands for Nurr1, including prostaglandins, dopamine metabolites, and unsaturated fatty acids. These ligands exhibit distinct binding mechanisms and functional consequences.

Prostaglandins: Covalent Modulators

Prostaglandins (PGs) are lipid compounds derived from fatty acids that are involved in a wide range of physiological processes, including inflammation. Specific prostaglandins, notably PGE1, PGA1, and PGA2, have been shown to be potent endogenous ligands of Nurr1.

Binding Mechanism: PGA1 and PGA2 have been demonstrated to form a covalent adduct with the Nurr1 ligand-binding domain (LBD) through a Michael addition reaction with a specific cysteine residue (Cys566). This covalent modification induces a conformational change in the receptor, including a significant shift in the activation function-2 (AF-2) helix, which is crucial for transcriptional regulation. While PGE1 also activates Nurr1, mass spectrometry data suggests it does not form a covalent bond under the same conditions as PGA1.

5,6-Dihydroxyindole (DHI): A Dopamine Metabolite

The oxidative metabolism of dopamine can produce reactive molecules, including 5,6-dihydroxyindole (DHI). This metabolite has been identified as an endogenous ligand that directly interacts with and modulates Nurr1 activity.

Binding Mechanism: Similar to prostaglandins, DHI forms a covalent adduct with Cys566 in the Nurr1 LBD. This interaction suggests a direct link between dopamine turnover and the regulation of Nurr1 function, potentially representing a feedback mechanism to manage oxidative stress within dopaminergic neurons.

Unsaturated Fatty Acids: Non-covalent Interactions

Unsaturated fatty acids, such as docosahexaenoic acid (DHA) and arachidonic acid (AA), are important components of neuronal cell membranes and have been shown to bind to the Nurr1 LBD.

Binding Mechanism: In contrast to prostaglandins and DHI, unsaturated fatty acids appear to bind to Nurr1 non-covalently. NMR spectroscopy has revealed that DHA interacts with the putative ligand-binding pocket of Nurr1, inducing conformational changes that can affect its interaction with co-regulator proteins.

Quantitative Data on Endogenous Ligand Binding

The following tables summarize the available quantitative data for the binding of endogenous ligands to the Nurr1 receptor. These values have been compiled from various studies and methodologies, which should be taken into consideration when comparing data.

| Endogenous Ligand | Binding Assay | Affinity Metric | Value (µM) | Reference |

| Prostaglandins | ||||

| Prostaglandin A1 (PGA1) | Covalent Adduct Formation | - | - | |

| Prostaglandin A2 (PGA2) | Covalent Adduct Formation | - | - | |

| Dopamine Metabolites | ||||

| 5,6-Dihydroxyindole (DHI) | Covalent Adduct Formation | - | - | |

| 5-chloroindole (DHI analog) | Microscale Thermophoresis (MST) | Kd | 15 | |

| 5-bromoindole (DHI analog) | Microscale Thermophoresis (MST) | Kd | 5 | |

| DHI Descendant (5o) | Isothermal Titration Calorimetry (ITC) | Kd | 0.5 | |

| DHI Descendant (13) | Isothermal Titration Calorimetry (ITC) | Kd | 1.5 | |

| DHI Descendant (37) | Isothermal Titration Calorimetry (ITC) | Kd | 0.12 | |

| Unsaturated Fatty Acids | ||||

| Docosahexaenoic Acid (DHA) | Tryptophan Fluorescence | Kd | 30 ± 1 | |

| Arachidonic Acid (AA) | Tryptophan Fluorescence | Kd | 58 ± 10 |

| Endogenous Ligand | Functional Assay | Potency Metric | Value (µM) | Reference |

| Dopamine Metabolites | ||||

| DHI Descendant (5o) | Gal4-Nurr1 Hybrid Reporter Gene Assay | EC50 | 3 | |

| DHI Descendant (13) | Gal4-Nurr1 Hybrid Reporter Gene Assay | EC50 | 3 | |

| DHI Descendant (37) | Gal4-Nurr1 Hybrid Reporter Gene Assay | EC50 | 0.06 ± 0.02 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and characterization of Nurr1 endogenous ligands.

Protocol 1: Identification of Endogenous Ligands from Brain Tissue

This protocol outlines a general workflow for the isolation and identification of endogenous Nurr1 ligands from brain tissue extracts.

1. Tissue Homogenization and Extraction:

-

Homogenize fresh or frozen brain tissue in a suitable lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Subject the supernatant to high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet membranes.

-

The resulting supernatant contains the cytosolic fraction, which can be further processed to isolate small molecule ligands.

2. Fractionation and Purification:

-

Employ techniques such as boiling, acetone precipitation, and ultrafiltration to remove proteins and enrich for small molecules.

-

Further fractionate the extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase).

-

Collect fractions and test their ability to activate Nurr1 in a functional assay (see Protocol 2).

3. Ligand Identification:

-

Analyze the active fractions using mass spectrometry (MS) to identify the molecular weights of potential ligands.

-

Perform tandem MS (MS/MS) for structural elucidation and comparison with known compound libraries.

Protocol 2: Luciferase Reporter Gene Assay for Nurr1 Activity

This assay is a common method to assess the ability of a compound to modulate the transcriptional activity of Nurr1.

1. Plasmid Constructs:

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a Nurr1 response element (e.g., NBRE - NGFI-B Response Element) upstream of the luciferase gene.

-

Expression Plasmid: An expression plasmid encoding the full-length Nurr1 protein.

-

Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, SH-SY5Y, or MN9D) in appropriate growth medium.

-

Co-transfect the cells with the reporter, expression, and control plasmids using a standard transfection reagent.

3. Ligand Treatment and Luciferase Measurement:

-

After an appropriate incubation period (e.g., 24 hours), treat the transfected cells with the putative ligand at various concentrations.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in Nurr1 activity relative to a vehicle-treated control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radiolabeled ligand to Nurr1.

1. Membrane Preparation:

-

Prepare cell or tissue homogenates containing the Nurr1 receptor as described in Protocol 1.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [3H]-PGE1).

-

To determine non-specific binding, include a parallel set of incubations containing a high concentration of the corresponding unlabeled ligand.

-

Incubate the reactions at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.

-

Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax values.

Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess Ligand-Induced Protein Interactions

This protocol can be used to investigate if a ligand modulates the interaction of Nurr1 with other proteins, such as co-regulators or its heterodimerization partner RXRα.

1. Cell Lysis and Protein Extraction:

-

Treat cells expressing the proteins of interest with the ligand or vehicle control.

-